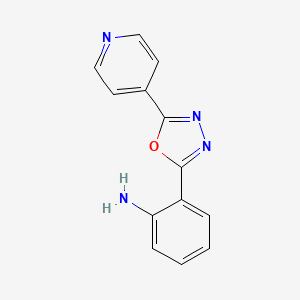
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline
Overview
Description
2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline is a chemical compound with a molecular weight of 238.25 daltons . It is also known as a type of chemical entity .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . This method allows obtaining structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
The InChI code for this compound is 1S/C13H10N4O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2 .Chemical Reactions Analysis
The reaction scope includes aryl, hetaryl, and cycloalkyl amidoxime and isatoic anhydrides with different substituents in the aromatic ring as well as at the amide N atom . The careful inspection of XRD data revealed intramolecular N–H∙∙∙N 2 (oxadiazole) hydrogen bond in both structures .Physical And Chemical Properties Analysis
This compound is a solid at room temperature .Scientific Research Applications
Here is a comprehensive analysis of the scientific research applications of “2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline”, focusing on various unique applications:
Anticancer Activity
Compounds similar to “2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline” have been designed and synthesized for their potential EGFR kinase inhibitory and antiproliferative activities against human cancer cell lines such as breast cancer (MCF-7), non-small lung tumor (A549), colon cancer (HCT-116), and cervical cancer (SiHa) .
Antimicrobial and Antioxidant Agent
Derivatives of 1,3,4-oxadiazole with pyridinyl groups have shown antimicrobial activity against bacteria like Escherichia coli and Staphylococcus epidermidis. They also exhibit antioxidant activity, which is measured using DPPH free radical-scavenging method .
Neuroprotective Agents
Pyridinyl-triazole derivatives related to the compound have been evaluated for their ability to reduce α-synuclein aggregation in vitro, which is a significant factor in neurodegenerative diseases .
Synthesis and Biological Activity
The synthesis of 1,3,4-Oxadiazoles has been explored for various biological activities. Although not directly related to “2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline”, these studies provide insights into the potential biological applications of oxadiazole derivatives .
Antibacterial Agents
Compounds with a similar structure have been synthesized and characterized for their antibacterial properties. These derivatives have shown effectiveness as antibacterial agents .
Antibacterial and Antifungal Properties
Novel pyridine-based 1,3,4-oxadiazole compounds have shown promising antibacterial and antifungal properties. This suggests potential applications for “2-(5-Pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline” in developing new antibacterial and antifungal agents .
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities, inhibiting organisms such asEscherichia coli and Staphylococcus epidermidis .
Mode of Action
It’s plausible that the compound interacts with its targets through the nitrogen atoms present in its structure .
Biochemical Pathways
Similar compounds have been found to exhibit antioxidant activity, suggesting that they may interact with pathways involving reactive oxygen species .
Result of Action
Similar compounds have been found to exhibit antimicrobial and antioxidant activities .
Future Directions
properties
IUPAC Name |
2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c14-11-4-2-1-3-10(11)13-17-16-12(18-13)9-5-7-15-8-6-9/h1-8H,14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZFZCILKWNQMBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)C3=CC=NC=C3)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40424226 | |
| Record name | 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54754-58-4 | |
| Record name | 2-(5-pyridin-4-yl-1,3,4-oxadiazol-2-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40424226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



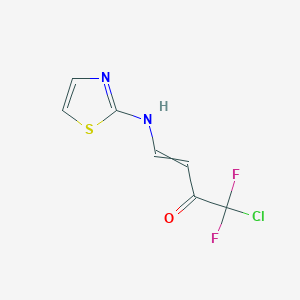
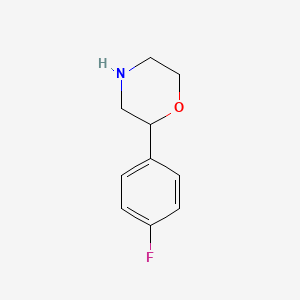

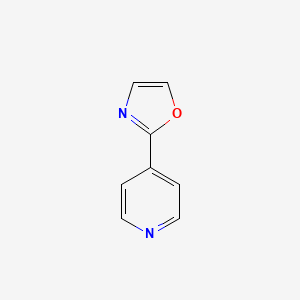
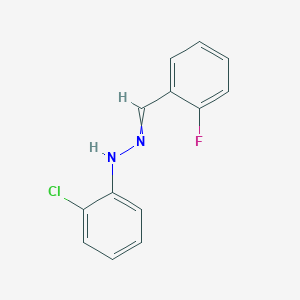

![(E)-1-(4-chlorophenyl)-3-[6-(4-methylphenyl)imidazo[2,1-b][1,3]thiazol-5-yl]-2-propen-1-one](/img/structure/B1308838.png)
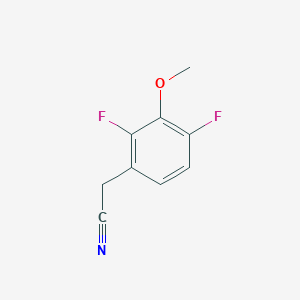
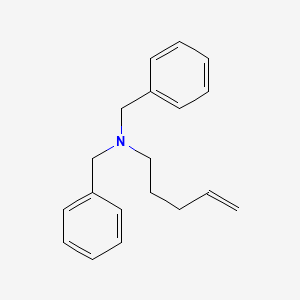
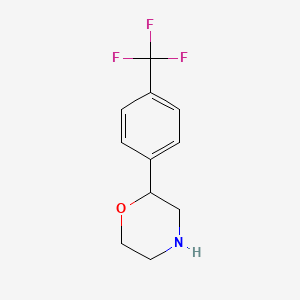
![2-[3-(Trifluoromethyl)phenoxy]acetohydrazide](/img/structure/B1308849.png)


